molecular formula C12H11NO3 B14294288 5,8-Dimethoxyisoquinoline-1-carbaldehyde CAS No. 118361-89-0

5,8-Dimethoxyisoquinoline-1-carbaldehyde

Cat. No.: B14294288
CAS No.: 118361-89-0
M. Wt: 217.22 g/mol
InChI Key: GVOXDXIMNCSPDH-UHFFFAOYSA-N
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Description

5,8-Dimethoxyisoquinoline-1-carbaldehyde is a chemical compound belonging to the class of isoquinolines, which are aromatic polycyclic compounds containing an isoquinoline moiety. This compound is characterized by the presence of methoxy groups at the 5 and 8 positions and an aldehyde group at the 1 position of the isoquinoline ring. Isoquinolines are known for their stability and reactivity, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxyisoquinoline-1-carbaldehyde typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 5,8-dimethoxyisoquinoline with formylating agents such as Vilsmeier-Haack reagent (DMF and POCl3) to introduce the aldehyde group at the 1 position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxyisoquinoline-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halides, amines

Major Products Formed

Scientific Research Applications

5,8-Dimethoxyisoquinoline-1-carbaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxyisoquinoline-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy groups and an aldehyde group, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

CAS No.

118361-89-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

5,8-dimethoxyisoquinoline-1-carbaldehyde

InChI

InChI=1S/C12H11NO3/c1-15-10-3-4-11(16-2)12-8(10)5-6-13-9(12)7-14/h3-7H,1-2H3

InChI Key

GVOXDXIMNCSPDH-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CN=C(C2=C(C=C1)OC)C=O

Origin of Product

United States

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